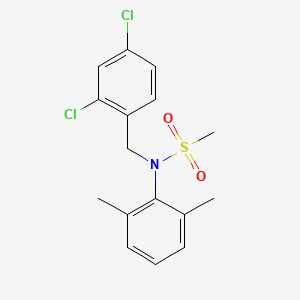
N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide is not fully understood, but it is believed to act by inhibiting the synthesis of nucleic acids. This compound has been found to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folate, which is essential for the growth and replication of bacteria and fungi. This compound has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide has several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. This compound has been found to be stable under a range of conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has been found to be toxic to some cell lines, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide. One area of research is the development of this compound analogs with improved biological activities and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target similar cellular processes. Additionally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of this compound in nanotechnology and drug delivery systems could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its biological activities. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties and has been used as a tool in drug discovery and development. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of new drugs and therapies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide has been extensively studied for its biological activities. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has been used as a tool in drug discovery and development, as well as in basic research to study various cellular processes. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and has been shown to be effective against several fungal species. This compound has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-5-4-6-12(2)16(11)19(22(3,20)21)10-13-7-8-14(17)9-15(13)18/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVBGMORDZAXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3610262.png)


![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610278.png)
![2-fluorobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3610290.png)
![2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3610292.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3610300.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3610312.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610320.png)
![2-bromo-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3610337.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B3610342.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3610344.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B3610347.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B3610360.png)